4-(4-chlorophenyl)-1,3-dimethyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one
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Overview
Description
Preparation Methods
The synthesis of 4-(4-chlorophenyl)-1,3-dimethyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one can be achieved through a multi-component reaction. One efficient method involves the use of a solid acid catalyst, such as polyvinyl alcohol functionalized with hydroxyethylsulfuric acid . This catalyst facilitates the one-pot three-component condensation of substituent-pyrazoles, aldehydes, and thioglycollic acid, resulting in good to excellent yields of the desired compound . The use of a recyclable heterogeneous solid acid catalyst makes this procedure mild, simple, efficient, and sustainable .
Chemical Reactions Analysis
4-(4-chlorophenyl)-1,3-dimethyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
4-(4-chlorophenyl)-1,3-dimethyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in oncology.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1,3-dimethyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-(4-chlorophenyl)-1,3-dimethyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one can be compared with other similar compounds, such as:
4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-one derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
1,3,4-triphenyl-1H-pyrazolo[3,4-e][1,4]thiazepin-7-one: . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
54369-21-0 |
---|---|
Molecular Formula |
C14H14ClN3OS |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1,3-dimethyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C14H14ClN3OS/c1-8-12-13(9-3-5-10(15)6-4-9)20-7-11(19)16-14(12)18(2)17-8/h3-6,13H,7H2,1-2H3,(H,16,19) |
InChI Key |
TUQALYJVDBQXKO-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=C(C=C3)Cl)C |
Synonyms |
Abbott 34519 |
Origin of Product |
United States |
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